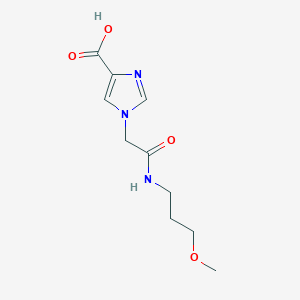
(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
Vue d'ensemble
Description
1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol, also known as 1-(2,6-Difluorobenzyl)pyrrolidin-3-ol, is a synthetic molecule that has a variety of applications in scientific research. It is an organic compound that is composed of two fluorine atoms, a benzyl group, a pyrrolidine ring, and a hydroxyl group. It has been used in the synthesis of several compounds, including amines and other organic compounds. It has also been used in the synthesis of pharmaceuticals and other bioactive molecules. In addition, 1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol has been studied for its potential use in the treatment of various diseases and conditions.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Studies have demonstrated the synthesis of novel compounds and the analysis of their crystal structures, providing insights into their chemical behavior and potential applications. For instance, the synthesis and crystal structure analysis of compounds involving pyrrolidine and methanol highlight the intricacies of molecular interactions and the impact of structural modifications on the properties of the compounds (Huang et al., 2021; Huang et al., 2021).
Applications in Organic Synthesis
- Research into the rearrangement of chlorinated pyrrolidin-2-ones to produce 5-methoxylated 3-pyrrolin-2-ones demonstrates the utility of these compounds in the preparation of agrochemicals or medicinal compounds, highlighting their importance in organic synthesis and the development of new chemical entities (Ghelfi et al., 2003).
Material Science and Photocatalysis
- The development and characterization of metal-organic frameworks (MOFs) incorporating pyridinium derivatives and their modification for enhanced separation capabilities illustrate the potential of these compounds in materials science, specifically in gas-chromatographic separation applications (Zhang et al., 2017).
Ligand Design for Catalysis
- The design and application of ligands derived from pyrrolidine for enantioselective catalysis showcase the role of such compounds in synthesizing chiral molecules, a crucial aspect of medicinal chemistry and asymmetric synthesis (Munck et al., 2017).
Propriétés
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-2-1-3-12(14)10(11)7-15-5-4-9(6-15)8-16/h1-3,9,16H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIVFGJONAOVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474784.png)








